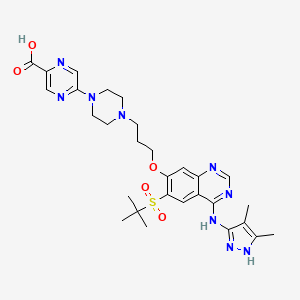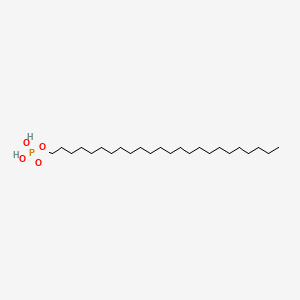
1-Tetracosanol, dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetracosanol, dihydrogen phosphate is an organic compound with the molecular formula C24H51O4P It is a derivative of 1-tetracosanol, a long-chain fatty alcohol, where the hydroxyl group is esterified with phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetracosanol, dihydrogen phosphate can be synthesized through the esterification of 1-tetracosanol with phosphoric acid. The reaction typically involves the following steps:
Esterification Reaction: 1-Tetracosanol is reacted with phosphoric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetracosanol, dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-tetracosanol and phosphoric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Hydrolysis: Yields 1-tetracosanol and phosphoric acid.
Oxidation: Produces carboxylic acids or other oxidized products.
Substitution: Results in the formation of new esters or other substituted derivatives.
Applications De Recherche Scientifique
1-Tetracosanol, dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-tetracosanol, dihydrogen phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetracosanol: The parent compound, a long-chain fatty alcohol.
1-Hexacosanol, dihydrogen phosphate: A similar compound with a longer carbon chain.
1-Octacosanol, dihydrogen phosphate: Another related compound with an even longer carbon chain.
Uniqueness
1-Tetracosanol, dihydrogen phosphate is unique due to its specific chain length and the presence of the phosphate group, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic regions makes it particularly useful in applications requiring surfactant properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64131-16-4 |
|---|---|
Formule moléculaire |
C24H51O4P |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
tetracosyl dihydrogen phosphate |
InChI |
InChI=1S/C24H51O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25,26)27/h2-24H2,1H3,(H2,25,26,27) |
Clé InChI |
QAJSOWVLJWYKLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


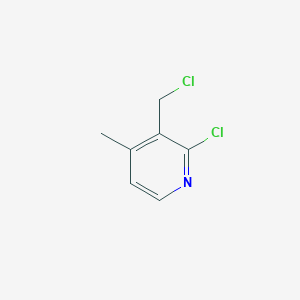
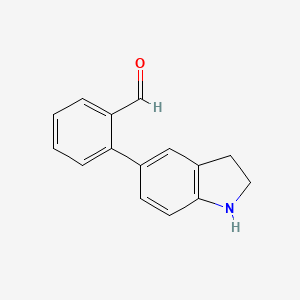
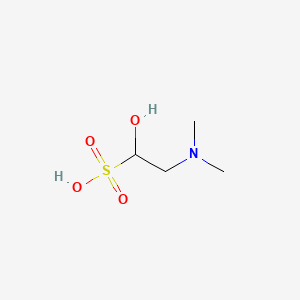
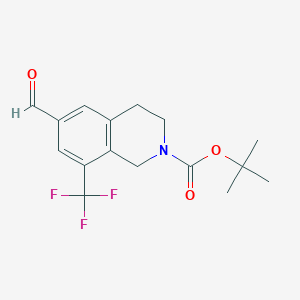
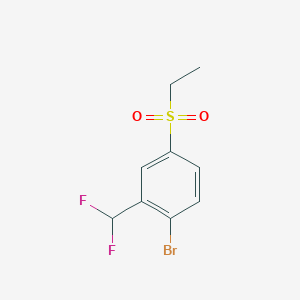
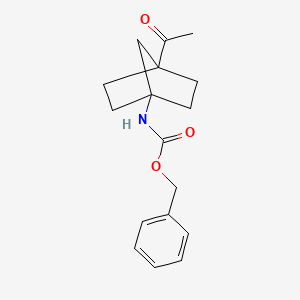
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
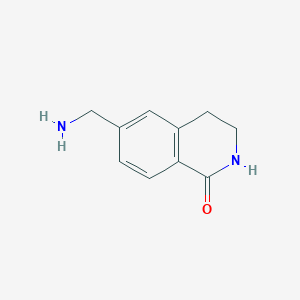
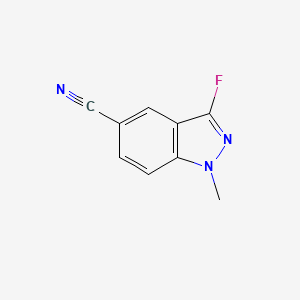
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
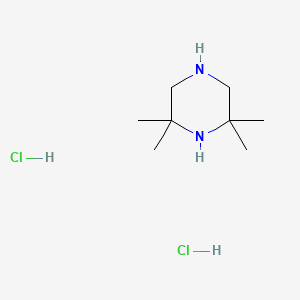
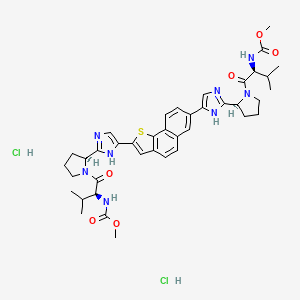
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
